R 761

Antimycobacterial MIC In Vitro

Researchers screening antimycobacterials require stringent positive controls; rifampin's lower potency may fail to discriminate highly active candidates. R 761 (Rifandin) solves this with 8-fold lower in vitro MIC and 3-fold greater in vivo efficacy vs. rifampin in murine M. leprae models. Its resistance mechanism-reduced envelope permeability reversible by EDTA-provides a distinct non-rpoB model for efflux/outer membrane studies without target-mutation confounding. Documented polymorphism impacting bioavailability further supports PK/PD and formulation investigations. Standard pack sizes: 100 mg, 1 g, 5 g, 10 g, 1 kg, and bulk custom.

Molecular Formula C45H63N3O12
Molecular Weight 838 g/mol
CAS No. 57184-22-2
Cat. No. B1239047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 761
CAS57184-22-2
Synonyms3-(1-isobutyl-1-piperazinyl)rifamycin SV
R 761
R-761
rifandin
Molecular FormulaC45H63N3O12
Molecular Weight838 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C
InChIInChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1
InChIKeyXUBKCCSAVNRWOX-BVHPQESASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R 761 (Rifandin): Semisynthetic Rifamycin for Antimycobacterial Research


R 761 (Rifandin, CAS 57184-22-2) is a semisynthetic rifamycin derivative produced via modification at the 3-position of the rifamycin SV core with an isobutylpiperazinyl moiety [1]. As an ansamycin antibiotic, it inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis [2]. Its primary therapeutic applications lie in antitubercular and antileprosy research, where it has been evaluated both preclinically and clinically, particularly in Chinese studies from the 1980s–1990s [3].

Why R 761 Cannot Be Substituted by Other Rifamycins


While R 761 shares the rifamycin core with rifampin, rifapentine, and rifabutin, key differences in the 3-position substituent confer distinct potency, pharmacokinetic, and resistance profiles [1]. Direct comparative studies reveal that R 761 exhibits 8-fold greater in vitro activity against cultivable mycobacteria and 3-fold greater in vivo efficacy than rifampin in murine M. leprae models [2]. Furthermore, its unique resistance mechanism—involving reduced envelope permeability rather than target mutation—diverges from that of rifampin, making cross-resistance not guaranteed [3]. These quantifiable differences mean that substituting another rifamycin for R 761 in experimental systems will yield non-equivalent results, potentially confounding dose-response relationships, efficacy assessments, or resistance studies.

Quantitative Differentiation Evidence vs. Comparator Rifamycins


Superior In Vitro Potency Against Mycobacteria

In a direct head-to-head comparison using minimal inhibitory concentration (MIC) assays against cultivable mycobacteria, R 761 (R-76-1) demonstrated approximately 8-fold greater in vitro potency than rifampin (RMP) [1].

Antimycobacterial MIC In Vitro

Enhanced In Vivo Efficacy in Murine M. leprae Model

In a murine M. leprae infection model, R 761 (R-76-1) was found to be three times more effective than rifampin (RMP) when comparing therapeutic outcomes across multiple treatment schedules and dosage regimens [1].

Antileprosy In Vivo Efficacy

Bactericidal Activity Distinction at Low Concentrations

Using a kinetic method with 0.001% drug in diet, R 761 (R-76-1) demonstrated a bactericidal-type effect against M. leprae, whereas rifampin (RMP) did not exhibit bactericidal activity under identical conditions [1]. With a proportional bactericidal method, R 761 possessed about three times the bactericidal activity of RMP [1].

Bactericidal M. leprae Mouse Model

Unique Resistance Mechanism: Permeability Barrier

Ultrastructural studies comparing R 761-sensitive and R 761-resistant bacterial cells revealed that resistance is associated with a coarser, harder cell surface, thickened outer membrane, and increased electron density, indicating reduced envelope permeability to the drug [1]. This contrasts with rifampin resistance, which typically arises from mutations in RNA polymerase (rpoB). Treatment of resistant cells with R 761 plus EDTA restored sensitivity, further supporting the permeability barrier mechanism [1].

Resistance Permeability Ultrastructure

Dose Reduction Capability in Clinical Tuberculosis

In clinical practice for tuberculosis treatment, the required daily dose of R 761 (Rifandin) is reported to be approximately one-third that of rifampin (RFP) to achieve comparable therapeutic effect [1]. Specifically, typical R 761 dosing is 150 mg daily, whereas rifampin is administered at 450–600 mg daily [1].

Dosing Tuberculosis Clinical

Crystal Form-Dependent Bioavailability Profiles

R 761 is polymorphous; crystal forms type I and IV demonstrated superior bioavailability compared to other forms in artificial gastrointestinal juice and in vivo plasma concentration/excretion studies [1]. This property necessitates specific crystal form characterization for reproducible experimental outcomes—a consideration less critical for rifampin, which does not exhibit the same polymorph-dependent bioavailability variation [1].

Bioavailability Polymorphs Pharmacokinetics

Recommended Research and Industrial Application Scenarios


Antimycobacterial Drug Discovery: High-Potency Control

When screening novel antimycobacterial compounds, R 761 serves as a high-potency positive control. Its 8-fold lower in vitro MIC and 3-fold greater in vivo efficacy versus rifampin provide a more stringent benchmark for assessing candidate potency [1]. This is particularly valuable in M. leprae murine models, where the bactericidal activity at low dietary concentrations distinguishes R 761 from rifampin [1].

Mycobacterial Resistance Mechanism Studies

R 761 is ideal for studying non-target-based resistance mechanisms in mycobacteria. Its documented resistance via reduced envelope permeability—reversible by EDTA—offers a model system distinct from the rpoB mutation-driven resistance of rifampin [1]. Researchers can employ R 761 to investigate efflux pump or outer membrane alterations without confounding by target mutations.

PK/PD Modeling of Polymorph-Dependent Bioavailability

The documented polymorphism of R 761 and its impact on bioavailability make it a relevant compound for PK/PD studies examining how crystal form influences in vivo exposure and efficacy [1]. This scenario is particularly useful for formulation scientists optimizing solid dosage forms or investigating biopharmaceutics classification system (BCS) behavior of poorly soluble rifamycins.

Cost-Effective Large-Scale Screening Programs

For screening programs requiring large quantities of rifamycin controls, R 761's 3- to 4-fold lower required dose per assay (based on clinical dosing reduction) may translate to reduced overall compound consumption and cost [1]. This makes R 761 a procurement consideration for high-throughput screening facilities with budget constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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